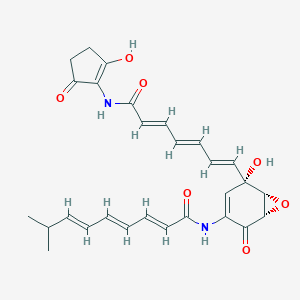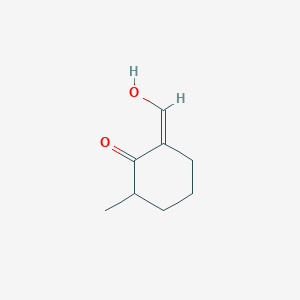
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as levoglucosenone and is a ketone derivative of levoglucosan, a naturally occurring sugar found in wood smoke. Levoglucosenone has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of levoglucosenone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological processes.
Effets Biochimiques Et Physiologiques
Levoglucosenone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of antimicrobial agents. Levoglucosenone has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Levoglucosenone has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, levoglucosenone has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it challenging to study its mechanism of action in vivo. Additionally, its solubility in water is limited, making it difficult to administer orally.
Orientations Futures
Levoglucosenone has several potential future directions. It can be further studied for its potential applications in drug development, particularly for the treatment of bacterial and fungal infections and cancer. Additionally, its anti-inflammatory properties can be explored for the development of anti-inflammatory agents. Levoglucosenone can also be studied for its potential applications in the food and cosmetics industries, particularly as a flavoring agent and fragrance, respectively. Further research can also be conducted to understand its mechanism of action and its potential interactions with other compounds.
In conclusion, levoglucosenone is a promising compound with potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied and discussed. Further research is needed to fully understand its potential applications and interactions with other compounds.
Méthodes De Synthèse
Levoglucosenone can be synthesized using different methods, including pyrolysis of cellulose, oxidation of levoglucosan, and acid-catalyzed dehydration of glucose. However, the most common method for synthesizing levoglucosenone is the pyrolysis of cellulose. In this method, cellulose is heated at high temperatures in the presence of an inert gas, which leads to the formation of levoglucosan. Levoglucosan is then oxidized to form levoglucosenone.
Applications De Recherche Scientifique
Levoglucosenone has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and food industries. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development. Levoglucosenone has also been used as a flavoring agent in the food industry and as a fragrance in cosmetics.
Propriétés
Numéro CAS |
142179-19-9 |
|---|---|
Nom du produit |
(2Z)-2-(Hydroxymethylidene)-6-methylcyclohexan-1-one |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(2Z)-2-(hydroxymethylidene)-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C8H12O2/c1-6-3-2-4-7(5-9)8(6)10/h5-6,9H,2-4H2,1H3/b7-5- |
Clé InChI |
PRSLDITYOZTECZ-ALCCZGGFSA-N |
SMILES isomérique |
CC1CCC/C(=C/O)/C1=O |
SMILES |
CC1CCCC(=CO)C1=O |
SMILES canonique |
CC1CCCC(=CO)C1=O |
Synonymes |
1-Cyclohexene-1-carboxaldehyde, 2-hydroxy-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




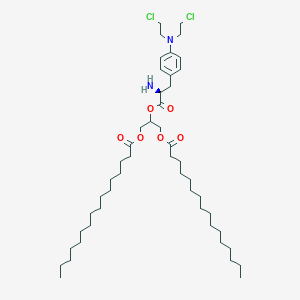
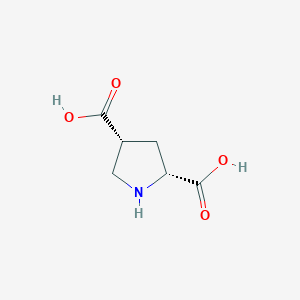
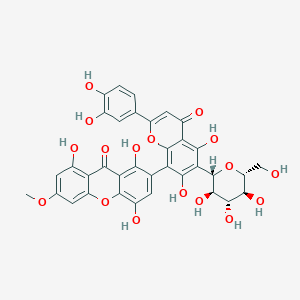
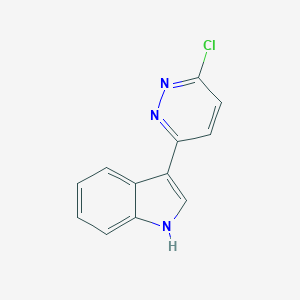
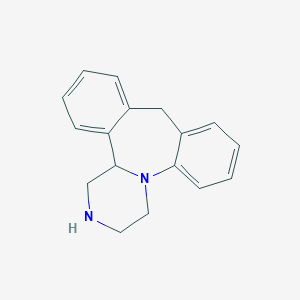
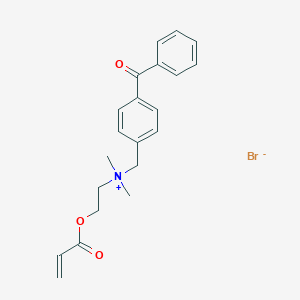
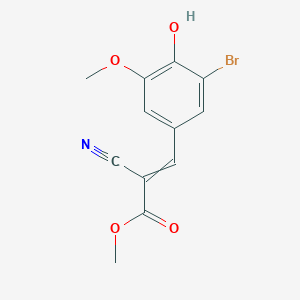
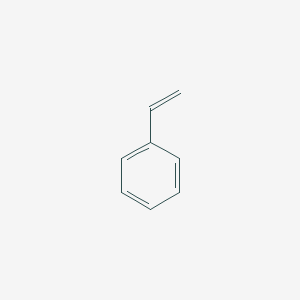
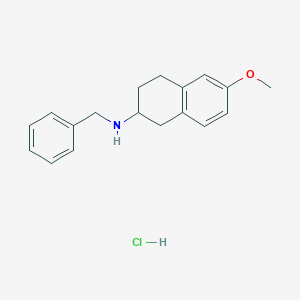

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)

